molecular formula C23H22N2O3S B2591166 N-benzyl-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide CAS No. 325747-95-3

N-benzyl-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide

Cat. No. B2591166
CAS RN: 325747-95-3
M. Wt: 406.5
InChI Key: CRRNHRCQIVTIMC-UHFFFAOYSA-N
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Description

N-benzyl-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide, also known as BQS, is a chemical compound that has been studied extensively for its potential applications in scientific research. BQS is a sulfonamide derivative that has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

The mechanism of action of N-benzyl-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This leads to a decrease in the proliferation of cancer cells and may also lead to their death.
Biochemical and Physiological Effects:
N-benzyl-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide has been found to have a variety of biochemical and physiological effects, including the inhibition of cell growth and division, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels).

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for the development of new cancer drugs. However, one limitation is that the mechanism of action is not yet fully understood, which may make it difficult to optimize its use in the lab.

Future Directions

There are several future directions for research on N-benzyl-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide. One area of interest is in the development of new cancer drugs based on N-benzyl-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide, either alone or in combination with other drugs. Another area of interest is in the study of the mechanism of action of N-benzyl-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide, which may lead to a better understanding of how it works and how it can be optimized for use in the lab. Additionally, further studies may be needed to determine the safety and efficacy of N-benzyl-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide in vivo, which will be important for its potential use in clinical settings.

Synthesis Methods

The synthesis of N-benzyl-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide involves several steps, including the reaction of 4-chlorobenzoyl chloride with benzylamine to form N-benzyl-4-chlorobenzamide. This intermediate is then reacted with 3,4-dihydroquinoline-1-sulfonic acid to form the final product, N-benzyl-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide.

Scientific Research Applications

N-benzyl-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide has been studied for its potential applications in a variety of scientific research areas. One area of interest is in the development of new drugs for the treatment of cancer. N-benzyl-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide has been found to have potent anti-tumor activity in vitro, making it a promising candidate for further study.

properties

IUPAC Name

N-benzyl-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c26-23(24-17-18-7-2-1-3-8-18)20-12-14-21(15-13-20)29(27,28)25-16-6-10-19-9-4-5-11-22(19)25/h1-5,7-9,11-15H,6,10,16-17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRNHRCQIVTIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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